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Introduction
3-(Methylsulfonylamino)phenylboronic acid, with CAS Number 148355-75-3, is a

specialized organic compound that has garnered significant interest within the fields of

medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, it incorporates both

a boronic acid moiety and a methylsulfonylamino group. This unique combination makes it a

valuable building block, particularly for the construction of complex molecular architectures

through transition metal-catalyzed cross-coupling reactions. Its utility is most pronounced in the

Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for the formation of carbon-

carbon bonds.[3]

This guide provides a comprehensive overview of the core theoretical and practical properties

of 3-(Methylsulfonylamino)phenylboronic acid. It is intended for researchers, chemists, and

drug development professionals who seek to understand and effectively utilize this reagent in

their synthetic and discovery workflows. We will delve into its physicochemical characteristics,

spectroscopic signature, chemical reactivity, and essential safety protocols, offering a holistic

perspective grounded in authoritative data.
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Molecular Structure and Physicochemical
Properties
The foundational characteristics of a chemical reagent dictate its behavior in both storage and

reaction environments. The properties of 3-(Methylsulfonylamino)phenylboronic acid are

shaped by the interplay between its aromatic core, the acidic boronic acid group, and the

electron-withdrawing methylsulfonylamino substituent.

Core Structural and Identification Data
The identity of the compound is unequivocally established by the following identifiers.[1][2][4]

Identifier Value Source

CAS Number 148355-75-3 [1][2][5]

Molecular Formula C₇H₁₀BNO₄S [1][4][6]

Molecular Weight 215.03 g/mol [1][6]

IUPAC Name

[3-

(methanesulfonamido)phenyl]b

oronic acid

[2][5]

SMILES CS(=O)(=O)Nc1cccc(c1)B(O)O [1][7]

InChI Key
XUIQQIRLFMCWLN-

UHFFFAOYSA-N
[1][2][5]

The structure features a phenyl ring substituted at the meta-position with a boronic acid group

[-B(OH)₂] and a methylsulfonylamino group [-NHSO₂CH₃].

Caption: Structure of 3-(Methylsulfonylamino)phenylboronic acid.

Key Physicochemical Parameters
These parameters are critical for predicting the compound's behavior in various experimental

conditions, from reaction solvent selection to its potential as a drug candidate fragment.
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Property Value
Significance in Research &
Development

Physical Form
Solid, beige powder or

crystals.[1][8]

Affects handling, weighing, and

dissolution procedures.

Melting Point 90-96 °C
Provides a preliminary

indication of purity.[5][8]

pKa (Predicted) 7.76 ± 0.10

Influences reactivity in base-

catalyzed reactions like Suzuki

coupling and determines the

ionization state in physiological

media.[8]

logP (Predicted) -1.2621

Indicates high hydrophilicity,

which is a key factor for

solubility in aqueous systems

and for ADME properties in

drug design.[6]

Topological Polar Surface Area

(TPSA)
86.63 Å²

Suggests moderate cell

permeability, a crucial

parameter for bioavailability in

drug candidates.[6]

Hydrogen Bond Acceptors 4

Relates to solubility and

potential for intermolecular

interactions with biological

targets.[6]

Hydrogen Bond Donors 3
Contributes to solubility and

target binding affinity.[6]

Expert Insight: The predicted pKa of ~7.76 is lower than that of unsubstituted phenylboronic

acid (pKa ≈ 8.6-8.9), which can be attributed to the electron-withdrawing nature of the meta-

substituted methylsulfonylamino group.[9] This enhanced acidity can facilitate the crucial

transmetalation step in the Suzuki-Miyaura catalytic cycle by promoting the formation of the

boronate species. The negative logP value underscores its polar nature, suggesting good
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solubility in polar organic solvents and some aqueous-based systems, though solubility for

boronic acids can be complex.[6][10]

Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 3-(Methylsulfonylamino)phenylboronic
acid rely on standard analytical techniques. While specific spectra are proprietary to suppliers,

the expected signatures can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons (typically in the 7.0-8.0 ppm range), a singlet for the methyl (CH₃) protons of the

sulfonyl group, and a signal for the amine (NH) proton. The hydroxyl (-OH) protons of the

boronic acid group may appear as a broad singlet, which can exchange with D₂O.[11][12]

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons,

with the carbon atom attached to the boron atom exhibiting a unique chemical shift, and a

signal for the methyl carbon.[2]

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the

compound.[13] In electrospray ionization (ESI) mass spectrometry, one would expect to

observe the molecular ion peak corresponding to the compound's exact mass (215.0423

g/mol ).[2]

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

for N-H stretching, S=O stretching (asymmetric and symmetric), B-O stretching, and O-H

stretching, confirming the presence of the key functional groups.[2]

Chemical Reactivity and Core Applications
The primary utility of 3-(Methylsulfonylamino)phenylboronic acid lies in its role as a versatile

building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryl

compounds, a common motif in pharmaceuticals.[3] In this reaction, the boronic acid couples
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with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[14]

Causality of Experimental Choices:

Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a

Pd(II) precatalyst like PdCl₂(dppf). The choice of ligand (e.g., dppf) is critical for stabilizing

the catalyst and promoting the reaction steps.[15]

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the

boronic acid by converting it into a more nucleophilic boronate species, which facilitates the

transmetalation step with the palladium complex.[16]

Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is

common. This biphasic system helps to dissolve both the organic reactants and the inorganic

base.[15]
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Reactants & Reagents

Reaction Process Workup & Purification

3-(MeSO2NH)Ph-B(OH)2

Combine reactants in vessel

Aryl Halide (Ar-X)

Pd Catalyst (e.g., PdCl2(dppf))

Base (e.g., Na2CO3)

Solvent (e.g., Toluene/Water)

Degas mixture (N2/Ar purge) Heat to 80-100 °C Monitor via TLC/LC-MS Filter (e.g., Celite) Aqueous/Organic Extraction Dry organic layer (e.g., MgSO4) Purify (e.g., Column Chromatography) Final Biaryl Product

Click to download full resolution via product page

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol
The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction using

3-(Methylsulfonylamino)phenylboronic acid.

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add 3-(Methylsulfonylamino)phenylboronic acid (1.2

equivalents).
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Reagent Addition: Add the aryl halide (1.0 equivalent), the palladium catalyst (e.g.,

PdCl₂(dppf), 0.05-0.1 equivalents), and the base (e.g., Na₂CO₃, 2.0-3.0 equivalents).

Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water).

Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the

solvent for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the

palladium catalyst.

Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress

using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: After completion, cool the reaction to room temperature. Filter the mixture through a

pad of Celite to remove the catalyst. Separate the organic and aqueous layers.

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine

the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude

product is then typically purified by column chromatography on silica gel to yield the final

biaryl compound.[15]

Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the

integrity of the reagent.
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Parameter Guideline Rationale

GHS Pictogram GHS07 (Exclamation Mark)

Indicates potential for skin/eye

irritation, or being harmful if

swallowed.[1][7]

Hazard Statements

H302: Harmful if swallowed.

H319: Causes serious eye

irritation.

Specifies the primary health

hazards associated with the

compound.[2][7]

Precautionary Statements
P264, P280, P301+P312,

P305+P351+P338

Recommends washing hands,

wearing protective gear, and

outlines first aid measures for

exposure.[1][7]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (e.g., Argon or

Nitrogen).

Boronic acids can be

susceptible to dehydration and

degradation. Cold and inert

conditions preserve their

stability and reactivity.[8][17]

Conclusion
3-(Methylsulfonylamino)phenylboronic acid is a highly functionalized and valuable reagent

in modern synthetic chemistry. Its theoretical properties—including its molecular structure,

enhanced acidity (pKa), and high polarity (logP)—make it an effective coupling partner in

Suzuki-Miyaura reactions for the synthesis of complex, biologically relevant molecules. A

thorough understanding of its physicochemical parameters, reactivity profile, and safety

requirements enables researchers to leverage its full potential in drug discovery and materials

science, paving the way for innovative molecular design and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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